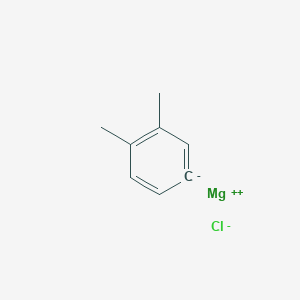

3,4-Dimethylphenylmagnesium chloride

Description

BenchChem offers high-quality 3,4-Dimethylphenylmagnesium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylphenylmagnesium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1,2-dimethylbenzene-5-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWASNGNCVSXDRR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Electronic Effects of 3,4-Dimethyl Substitution on Grignard Reactivity

Introduction: The Grignard Reagent, a Cornerstone of Synthetic Chemistry

The Grignard reaction, a Nobel Prize-winning discovery by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in the synthetic chemist's arsenal.[1] Its utility lies in the remarkable nucleophilicity of the organomagnesium halide, which allows for the facile formation of new bonds with a wide array of electrophiles, most notably carbonyl compounds.[2] The reactivity of a Grignard reagent is intricately linked to the electronic and steric nature of its organic substituent. This guide provides an in-depth analysis of the electronic effects of 3,4-dimethyl substitution on the reactivity of an aryl Grignard reagent, offering both a theoretical framework and practical guidance for researchers, scientists, and drug development professionals.

Pillar 1: Understanding the Electronic Landscape of Aryl Grignard Reagents

The reactivity of an aryl Grignard reagent is fundamentally governed by the electron density at the carbon atom bonded to magnesium. Substituents on the aromatic ring can significantly modulate this electron density through a combination of inductive and resonance effects.

Inductive and Resonance Effects: A Double-Edged Sword

-

Inductive Effect (I): This effect is transmitted through the sigma bonds and is dependent on the electronegativity of the atoms. Alkyl groups, such as methyl, are weakly electron-donating through induction (+I effect), enriching the aromatic ring with electron density.

-

Resonance Effect (M or R): This effect involves the delocalization of pi electrons across the aromatic system. While alkyl groups do not have a classical resonance effect, they can participate in hyperconjugation, which is a stabilizing interaction that results from the overlap of a C-H sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital. This hyperconjugation also contributes to the electron-donating nature of alkyl groups.

The Hammett Equation: Quantifying Electronic Influence

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[3][4] It is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.[3]

A negative ρ value for a reaction signifies that the reaction is accelerated by electron-donating groups, as a buildup of positive charge develops in the transition state. Conversely, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize a developing negative charge in the transition state.

Pillar 2: The Specific Impact of 3,4-Dimethyl Substitution

The 3,4-dimethyl substitution pattern on a phenylmagnesium halide presents a unique electronic environment that enhances its nucleophilic character. Both methyl groups act as electron-donating groups, increasing the electron density on the aromatic ring and, consequently, on the carbanionic carbon attached to magnesium.

Dissecting the Contributions of the 3- and 4-Methyl Groups

To understand the cumulative effect, we can analyze the individual contributions of the methyl groups based on their Hammett sigma (σ) values:

| Substituent | Position | σ Value | Effect |

| Methyl | meta (σm) | -0.07 | Weakly electron-donating (primarily inductive) |

| Methyl | para (σp) | -0.17 | Moderately electron-donating (inductive and hyperconjugation) |

-

The 4-Methyl (para) Group: Located para to the carbon-magnesium bond, the 4-methyl group exerts both an inductive (+I) and a hyperconjugative (+R) electron-donating effect. This significantly increases the electron density on the aromatic ring, making the Grignard reagent more nucleophilic.

-

The 3-Methyl (meta) Group: The 3-methyl group, being in the meta position, primarily exerts an inductive (+I) effect. While less pronounced than the para-methyl group's combined effects, it still contributes to an overall increase in electron density on the ring.

The additive nature of these electron-donating effects makes 3,4-dimethylphenylmagnesium bromide a more potent nucleophile compared to unsubstituted phenylmagnesium bromide and singly substituted tolylmagnesium bromides. This enhanced reactivity can lead to faster reaction rates and potentially higher yields in reactions with electrophiles.

Pillar 3: Practical Application and Experimental Protocol

The enhanced reactivity of 3,4-dimethylphenylmagnesium bromide makes it a valuable reagent in organic synthesis, particularly when a more powerful aryl nucleophile is required. Below is a detailed protocol for its preparation and subsequent reaction with a model electrophile, benzaldehyde.

Experimental Protocol: Synthesis of 1-(3,4-Dimethylphenyl)phenylmethanol

Materials:

-

4-Bromo-1,2-dimethylbenzene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a single crystal, as initiator)

-

Benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Appropriate organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle or oil bath

Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(3,4-dimethylphenyl)phenylmethanol.

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere of nitrogen or argon to exclude moisture.

-

Place the magnesium turnings and a small crystal of iodine in the three-necked flask.

-

In the dropping funnel, prepare a solution of 4-bromo-1,2-dimethylbenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

-

Reaction with Benzaldehyde:

-

Cool the freshly prepared 3,4-dimethylphenylmagnesium bromide solution to 0°C in an ice bath.

-

Prepare a solution of benzaldehyde in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 1-(3,4-dimethylphenyl)phenylmethanol by column chromatography on silica gel.

-

Potential Side Reactions

A common side reaction in Grignard syntheses is the Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide to form a biaryl product.[1] In this case, the formation of 3,3',4,4'-tetramethylbiphenyl is a possibility. To minimize this, a slight excess of magnesium is used, and the aryl halide is added slowly to maintain a low concentration in the reaction mixture.

Reaction Mechanism

Sources

Solubility & Stability Profile: 3,4-Dimethylphenylmagnesium Chloride in THF vs. Diethyl Ether

The following technical guide details the solubility, stability, and handling of 3,4-Dimethylphenylmagnesium chloride, specifically contrasting its behavior in Tetrahydrofuran (THF) versus Diethyl Ether (Et₂O).

Executive Summary

For the specific application of 3,4-Dimethylphenylmagnesium chloride , THF (Tetrahydrofuran) is the obligatory solvent system for stable, homogenous solutions at commercially relevant concentrations (

While Diethyl Ether (Et₂O) is the classical solvent for bromo and iodo Grignard reagents, it is chemically unsuitable for aryl magnesium chlorides. The primary failure mode in Et₂O is the precipitation of magnesium chloride aggregates driven by the Schlenk equilibrium, resulting in heterogeneous slurries that complicate dosing and stoichiometry. THF, acting as a stronger Lewis base, solvates these species effectively, maintaining a homogeneous monomeric state.

Recommendation: Use THF for all preparatory and reaction phases involving 3,4-Dimethylphenylmagnesium chloride.

Mechanistic Foundations: The Solvent Effect

The solubility difference is not merely physical but stems from the coordination chemistry of the magnesium center and the position of the Schlenk equilibrium.

The Schlenk Equilibrium

Grignard reagents exist in a dynamic equilibrium between the alkyl/aryl magnesium halide (

-

In Diethyl Ether: The equilibrium shifts to the right because

has very low solubility in Et₂O. It precipitates as a polymeric solid or forms an insoluble oil, effectively removing the halide from the active reagent pool. This creates a heterogeneous mixture (slurry) that is difficult to handle. -

In THF: THF is a harder Lewis base with greater donation capability. It effectively coordinates to

, forming soluble octahedral complexes (e.g.,

Visualization of Solvation Dynamics

The following diagram illustrates the structural differences of the Grignard species in both solvents.

Figure 1: Comparative solvation dynamics. In THF, the magnesium halide byproduct remains soluble.[1][2] In Et₂O, precipitation of MgCl₂ destabilizes the reagent.

Technical Comparison Data

The following table summarizes the physicochemical properties and operational parameters for 3,4-Dimethylphenylmagnesium chloride in both solvents.

| Parameter | THF (Tetrahydrofuran) | Diethyl Ether (Et₂O) |

| Solubility Limit (25°C) | High ( | Low ( |

| Commercial Standard | Available as 0.5 M Solution | Not Commercially Available |

| Aggregation State | Monomeric (Reactive) | Dimeric / Polymeric (Sluggish) |

| Boiling Point (Reflux) | 66°C | 34.6°C |

| Initiation Kinetics | Fast (Higher T allows activation) | Slow (Low T hinders Ar-Cl cleavage) |

| Safety Profile | Peroxide former; Water miscible | Extremely Flammable; Peroxide former |

| Primary Risk | Thermal runaway during initiation | Precipitation of reagent; Line clogging |

Why the Chloride?

Researchers often choose the chloride (3,4-dimethylphenyl chloride) precursor over the bromide due to cost and atom economy. However, the C-Cl bond is stronger than C-Br. The higher boiling point of THF (66°C) is often strictly necessary to provide the thermal energy required to insert Magnesium into the Aryl-Chlorine bond. Et₂O reflux (35°C) is frequently insufficient to initiate this specific reaction without highly activated Rieke magnesium.

Experimental Protocol: Preparation in THF

Objective: Synthesize 100 mL of a 0.5 M solution of 3,4-Dimethylphenylmagnesium chloride.

Reagents

-

Substrate: 3,4-Dimethylchlorobenzene (Liquid, anhydrous).

-

Metal: Magnesium turnings (Grignard grade), 1.1 equivalents.

-

Solvent: Anhydrous THF (Inhibitor-free or BHT stabilized), <50 ppm H₂O.

-

Initiator: Iodine crystal (

) or DIBAL-H (activator).

Step-by-Step Workflow

-

System Preparation:

-

Flame-dry a 250 mL 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Cool under a stream of dry Nitrogen.

-

-

Magnesium Activation:

-

Add Magnesium turnings (1.34 g, 55 mmol) to the flask.

-

Dry Activation: Heat turnings gently with a heat gun under vacuum/N₂ purge to expose fresh metal surface.

-

Add a single crystal of Iodine.

-

-

Initiation:

-

Cover Mg with minimal THF (10 mL).

-

Add 5-10% of the total 3,4-Dimethylchlorobenzene (approx 0.7 g).

-

Heat to gentle reflux (65°C).

-

Observation: Disappearance of Iodine color (brown to clear/grey) and initiation of turbidity indicates success.

-

-

Propagation:

-

Dilute the remaining aryl chloride (total 7.03 g, 50 mmol) in the remaining THF (total volume 90 mL).

-

Add dropwise via addition funnel to maintain a self-sustaining reflux.

-

Note: If reflux dies, apply external heat immediately to prevent accumulation of unreacted halide (induction period risk).

-

-

Completion & Titration:

-

After addition, reflux for 1–2 hours to ensure complete insertion.

-

Cool to room temperature. The solution should be a clear, dark grey/brown liquid.

-

Validation: Titrate using salicylaldehyde phenylhydrazone or iodine method to determine precise molarity.

-

Workflow Diagram

Figure 2: Process flow for the synthesis of 3,4-Dimethylphenylmagnesium chloride in THF.

References

-

Seyferth, D. (2009). "The Grignard Reagents".[1][3][4][5][6][7] Organometallics. American Chemical Society. Link

-

Thermo Fisher Scientific . "3,4-Dimethylphenylmagnesium bromide, 0.5M solution in THF". Product Specification. Link

- Richey, H. G. (2000). Grignard Reagents: New Developments. John Wiley & Sons. (Detailed discussion on Schlenk equilibrium in ethers vs THF).

-

Ashby, E. C. (1967). "The Composition of Grignard Compounds". Quarterly Reviews, Chemical Society. Link

-

Sigma-Aldrich . "Grignard Reagents Preparation and Handling Guide". Technical Bulletin. Link

Sources

3,4-Dimethylphenylmagnesium chloride molecular weight and density

[1][2]

Executive Summary

3,4-Dimethylphenylmagnesium chloride (CAS: 102928-12-1) is an organometallic reagent belonging to the Grignard class, widely utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] It serves as a nucleophilic source of the 3,4-dimethylphenyl moiety—a "privileged scaffold" in medicinal chemistry known for optimizing hydrophobic interactions within kinase ATP-binding pockets and receptor active sites.

This guide provides a definitive reference for the reagent’s physicochemical properties, a validated synthesis protocol overcoming the kinetic inertness of aryl chlorides, and its application in modern drug discovery.

Physicochemical Specifications

Unlike solid reagents, 3,4-dimethylphenylmagnesium chloride is almost exclusively handled as a solution (typically in THF or 2-MeTHF). The density and concentration values below refer to the commercially standard 0.5 M solution in Tetrahydrofuran (THF).

Core Data Table

| Property | Value | Notes |

| IUPAC Name | Chloro(3,4-dimethylphenyl)magnesium | |

| CAS Number | 102928-12-1 | Specific to the chloride complex |

| Molecular Formula | C₈H₉ClMg | |

| Molecular Weight | 164.92 g/mol | Calculated based on standard atomic weights |

| Density (Solution) | 0.925 g/mL | At 25°C (0.5 M in THF) [1] |

| Appearance | Amber to dark brown liquid | Color darkens with concentration/age |

| Flash Point | -17°C (1°F) | Driven by THF solvent |

| Solubility | Reacts violently with water | Soluble in ethers (THF, Et₂O, 2-MeTHF) |

Density & Molarity Context

The density of 0.925 g/mL is specific to the 0.5 M THF solution. Researchers utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a greener alternative should anticipate a slightly lower density (~0.85–0.90 g/mL) due to the lower density of the bulk solvent compared to THF, though specific commercial data for this congener varies.

Critical Calculation for Stoichiometry:

Note: Commercial Grignard reagents often degrade. Always titrate before use in critical GMP steps.

Synthesis Protocol: Overcoming Aryl Chloride Inertness

Synthesizing Grignard reagents from aryl chlorides (vs. bromides) is kinetically challenging due to the stronger C-Cl bond (approx. 95 kcal/mol vs. 68 kcal/mol for C-Br). Standard passive stirring often fails. This protocol utilizes Iodine Activation and Reflux to ensure initiation.[2]

Materials

-

Precursor: 4-Chloro-o-xylene (4-Chloro-1,2-dimethylbenzene) [CAS: 615-60-1]

-

Metal: Magnesium turnings (freshly crushed or acid-washed)

-

Solvent: Anhydrous THF (inhibitor-free, <50 ppm H₂O)

-

Initiator: Iodine crystal (

) or 1,2-Dibromoethane

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel. Cool under N₂ flow.

-

Magnesium Loading: Charge Mg turnings (1.1 equiv) into the flask. Tip: Dry stir the turnings vigorously for 5 mins to expose fresh metal surfaces.

-

Activation: Add a single crystal of Iodine and just enough THF to cover the Mg.

-

Initiation: Add 5-10% of the total 4-chloro-o-xylene volume directly to the Mg. Heat gently with a heat gun until the iodine color fades (indicating formation of MgI₂ and initiation).

-

Troubleshooting: If color persists, add 2 drops of 1,2-dibromoethane.

-

-

Controlled Addition: Dilute the remaining aryl chloride in THF (1:4 v/v). Add this solution dropwise to the refluxing mixture.

-

Rate Control: Maintain a self-sustaining reflux. If reflux dies, stop addition and reheat.

-

-

Digestion: Once addition is complete, reflux externally (oil bath at 70°C) for 2–4 hours to drive the conversion of the sluggish C-Cl bond.

-

Filtration: Cool to room temperature and filter under inert atmosphere (cannula transfer) to remove unreacted Mg.

Workflow Visualization

Figure 1: Critical path for the synthesis of aryl magnesium chlorides, emphasizing the activation step required for chloro-precursors.

Applications in Drug Discovery[6][7]

The 3,4-dimethylphenyl moiety is highly valued in medicinal chemistry for its ability to fill hydrophobic pockets in enzymes without introducing excessive molecular weight or rotatable bonds.

Key Therapeutic Areas

-

Kinase Inhibitors: The 3,4-dimethyl substitution pattern mimics the steric bulk of the ribose ring of ATP or hydrophobic residues in the binding pocket (e.g., Gatekeeper residues).

-

Example: Synthesis of Pyrazolo[3,4-d]pyrimidine derivatives (CDPK1 inhibitors) [2].

-

-

Receptor Modulators: Used to increase the lipophilicity (

) of lead compounds, improving membrane permeability.

Reaction Pathways

The reagent acts as a hard nucleophile (1,2-addition) or a coupling partner (Kumada/Negishi).

-

Kumada Coupling: Reacts with aryl halides (catalyzed by

) to form biaryl scaffolds. -

Weinreb Amide Synthesis: Reacts with N-methoxy-N-methylamides to form aryl ketones without over-addition.

Mechanism: Synthesis of a Kinase Inhibitor Scaffold

Figure 2: Palladium or Nickel-catalyzed cross-coupling pathway introducing the 3,4-dimethylphenyl moiety into a heteroaromatic core.

Handling, Stability, and Titration

Stability Profile

-

Atmosphere: Pyrophoric residue; solution degrades rapidly upon exposure to moisture or

. -

Temperature: Store at 2–8°C. Long-term storage at room temperature can lead to precipitation of

salts (Schlenk equilibrium shift). -

Shelf Life: Typically 12 months if seal is unbroken.

Titration (Quality Control)

Because the "active" concentration decreases over time, titration is mandatory before precise coupling reactions.

-

Method: No-D NMR Titration (preferred) or Gilman Titration .

-

Protocol (No-D NMR):

-

Dissolve a specific amount of internal standard (e.g., 1,5-cyclooctadiene) in

. -

Add a known volume of Grignard solution.

-

Quench with

. -

Compare integration of the methyl protons on the phenyl ring (now deuterated toluene derivative) against the standard.

-

References

-

Santa Cruz Biotechnology. 3,4-Dimethylphenylmagnesium chloride solution properties and CAS Data.

-

BindingDB. Affinity Data for 3-(3,4-dimethylphenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

PubChem. Compound Summary: 3,4-Dimethylphenylmagnesium bromide (Analogous Bromide Data).

-

Sigma-Aldrich. Product Specification: 3,4-Dimethylphenylmagnesium chloride solution.

3,4-Dimethylphenylmagnesium Chloride: Electronic Tuning & Synthetic Utility

[1]

Executive Summary

This technical guide analyzes the physicochemical and reactive properties of 3,4-dimethylphenylmagnesium chloride , a specialized Grignard reagent used in the synthesis of lipophilic biaryl scaffolds and complex pharmaceutical intermediates. Unlike sterically hindered variants (e.g., mesitylmagnesium bromide), the 3,4-dimethyl substitution pattern offers a unique electronic profile: it significantly increases nucleophilicity via electron-donating groups (EDGs) at the meta and para positions while leaving the ortho positions (2,6) sterically accessible.[1] This guide details the electronic causality, a self-validating synthesis/titration protocol, and catalytic cross-coupling applications.

Mechanistic Foundations: The Electronic Landscape

The reactivity of 3,4-dimethylphenylmagnesium chloride is governed by the interplay of inductive (

Hammett Electronic Parameters

The electron density at the carbon-magnesium bond (C1) is modulated by the substituents at C3 and C4. Using Hammett substituent constants (

| Position relative to Mg | Substituent | Effect Type | Hammett Value ( | Impact on C1 |

| Para (C4) | Methyl ( | Hyperconjugation (Dominant) | Strong e- donation | |

| Meta (C3) | Methyl ( | Inductive | Weak e- donation | |

| Total | 3,4-Dimethyl | Cumulative | Enhanced Nucleophilicity |

Interpretation: The negative summation (

Steric vs. Electronic Trade-off

Unlike 2,6-disubstituted reagents (e.g., 2,6-dimethylphenylMgBr) which rely on kinetic stabilization via steric bulk, the 3,4-dimethyl isomer has open ortho positions .[1]

-

Consequence 1 (High Reactivity): The lack of steric hindrance around the C-Mg bond allows rapid approach to electrophiles (aldehydes, ketones).

-

Consequence 2 (Side Reactions): The high electron density makes the ring prone to oxidative homocoupling (Wurtz coupling) during synthesis if local heating is uncontrolled.

Figure 1: Electronic vector map showing the cumulative electron donation from meta/para methyl groups enhancing C1 nucleophilicity.

Synthesis & Validation Protocol

While the chloride variant is commercially available on an industrial scale, the bromide precursor (4-bromo-1,2-dimethylbenzene) is recommended for laboratory-scale synthesis due to the higher activation energy required to insert Mg into the aryl-chloride bond without specialized Rieke Magnesium.[1]

Objective: Synthesize 0.5 M 3,4-dimethylphenylmagnesium bromide/chloride in THF.

Reagents & Setup

-

Precursor: 4-Bromo-1,2-dimethylbenzene (CAS: 583-71-1).[1]

-

Metal: Magnesium turnings (99.9%), oven-dried and crushed.[1]

-

Solvent: Anhydrous THF (inhibitor-free), freshly distilled or from a solvent purification system (SPS).[1]

-

Activator: Iodine crystal (

) or 1,2-dibromoethane.[1]

Step-by-Step Procedure

-

Activation: Place Mg turnings (1.1 equiv) in a flame-dried 3-neck flask under Argon. Add a single crystal of

and heat gently with a heat gun until iodine vapor sublimes, etching the Mg surface. -

Initiation: Add just enough THF to cover the Mg. Add 5% of the total aryl halide volume dropwise.

-

Expert Insight: If the reaction does not start (solvent remains clear/brown), sonicate for 30 seconds or add 1 drop of 1,2-dibromoethane. A color change to cloudy/grey indicates initiation.

-

-

Propagation: Dilute the remaining aryl halide in THF. Add dropwise to maintain a gentle reflux without external heating.

-

Critical Control: The electron-rich nature of this aryl halide increases the risk of Wurtz homocoupling (forming 3,3',4,4'-tetramethylbiphenyl). Keep temperature strictly controlled; do not let the reflux become violent.

-

-

Maturation: Once addition is complete, reflux at 65°C for 1 hour to ensure completion.

The Knochel Titration (Validation)

You cannot assume the theoretical molarity. You must titrate to determine the active Grignard concentration.

Protocol:

-

Dry a vial and add LiCl (approx 100 mg) and Iodine (accurately weighed, e.g., 254 mg, 1.0 mmol).

-

Dissolve in 2-3 mL dry THF. The solution will be dark brown .[2]

-

Cool to 0°C.

-

Add the Grignard solution dropwise via a tared syringe.

-

Endpoint: The solution turns from dark brown to colorless/transparent .

Calculation:

Figure 2: Workflow for the Knochel Titration method using LiCl/Iodine.

Reactivity Profile: Coupling vs. Addition[1]

The 3,4-dimethyl group serves as a scaffold-building block.[1] Its reactivity is bifurcated into Nucleophilic Addition (hard/hard) and Cross-Coupling (soft/soft).[1]

Kumada-Corriu Cross-Coupling

This is the primary application for drug discovery, linking the 3,4-dimethylphenyl group to other aromatics.

-

Catalyst:

is preferred over Pd for aryl chlorides due to cost and oxidative addition efficiency with electron-rich Grignards.[1] -

Mechanism: The electron-rich nature of the Grignard facilitates the transmetalation step, which is often the rate-determining step in cycles involving electron-poor catalysts.

Data Comparison: Coupling Efficiency

| Electrophile | Catalyst | Yield (%) | Notes |

|---|

| 4-Chloroanisole |

Nucleophilic Addition to Carbonyls

Due to the lack of ortho-substitution, 3,4-dimethylphenylmagnesium chloride adds rapidly to ketones and aldehydes.[1]

-

Warning: With esters (e.g., ethyl acetate), it is difficult to stop at the ketone stage. The second equivalent adds faster than the first due to the higher electrophilicity of the intermediate ketone and the high nucleophilicity of the Grignard.

-

Solution: To synthesize the ketone, use a Weinreb Amide electrophile instead of an ester.

Figure 3: The Kumada catalytic cycle.[1][3] The electron-rich nature of the 3,4-dimethylphenyl group accelerates the Transmetalation step.

Applications in Medicinal Chemistry

The 3,4-dimethylphenyl moiety is a classic "lipophilic spacer."

-

Metabolic Stability: Unlike a 4-methoxy group (prone to O-dealkylation) or a 4-hydroxy group (Phase II conjugation), the methyl groups are relatively robust, though susceptible to slow benzylic oxidation by CYP450 enzymes.[1]

-

Conformational Restriction: In biaryl systems, the meta-methyl group (C3) introduces a clash with ortho-hydrogens on the adjacent ring, forcing a non-planar twist angle. This is vital for disrupting

-stacking in protein binding pockets, potentially improving solubility and selectivity.[1]

References

-

Hammett Constants & Electronic Effects

-

Titration Protocol (Knochel Method)

-

Kumada Coupling Mechanism

-

Grignard Synthesis & Safety

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. may.chem.uh.edu [may.chem.uh.edu]

- 10. Kumada coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: A Practical Guide to the Kumada Coupling with 3,4-Dimethylphenylmagnesium Chloride

Introduction: The Enduring Relevance of a Foundational Cross-Coupling Reaction

First reported in 1972 by the groups of Makoto Kumada and Robert Corriu, the Kumada coupling holds a significant place as one of the earliest transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] This powerful transformation unites an organomagnesium (Grignard) reagent with an organic halide in the presence of a nickel or palladium catalyst.[2][3] Its primary advantage lies in the direct use of readily accessible and highly reactive Grignard reagents, which circumvents the need for additional transmetalation steps often required in other named cross-coupling reactions like the Negishi or Suzuki couplings.[1][4]

While newer methods offer broader functional group tolerance, the Kumada coupling remains a cost-effective and highly efficient choice for constructing C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, particularly in the synthesis of unsymmetrical biaryls and styrene derivatives on an industrial scale.[1][5] However, the high reactivity and basicity of the Grignard reagent necessitate strict anhydrous and inert reaction conditions and limit the substrate scope to those lacking sensitive functional groups such as esters, ketones, or nitriles.[5][6]

This application note provides a detailed protocol for the Kumada coupling of 3,4-dimethylphenylmagnesium chloride with a representative aryl bromide, offering practical insights for researchers in organic synthesis and drug development.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Kumada coupling proceeds through a catalytic cycle involving a low-valent nickel or palladium species.[2][3][5] The cycle can be broken down into three fundamental steps:

-

Oxidative Addition: The active M(0) catalyst (where M = Ni or Pd) inserts into the carbon-halogen bond of the organic halide (R'–X), forming an organometallic M(II) complex.[2][3][5]

-

Transmetalation: The organomagnesium reagent (R–MgX) transfers its organic group to the metal center, displacing the halide and generating a diorganometallic M(II) species.[2][3][5]

-

Reductive Elimination: The two organic ligands on the metal center couple and are expelled as the final product (R–R'), regenerating the active M(0) catalyst to re-enter the cycle.[3][5]

Visualization of the Kumada Coupling Catalytic Cycle

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Experimental Protocol: Synthesis of a 3,4-Dimethyl-Substituted Biaryl

This protocol details the in situ preparation of 3,4-dimethylphenylmagnesium chloride followed by its nickel-catalyzed cross-coupling with 4-bromotoluene as a model aryl halide.

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-Bromo-1,2-dimethylbenzene | Three-neck round-bottom flask (oven-dried) |

| Magnesium turnings | Condenser (oven-dried) |

| Iodine (one small crystal) | Dropping funnel (oven-dried) |

| 4-Bromotoluene | Magnetic stirrer and stir bar |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) | Heating mantle |

| Anhydrous Tetrahydrofuran (THF) | Schlenk line or inert gas (N₂ or Ar) manifold |

| 1 M Hydrochloric acid (HCl) | Syringes and needles |

| Saturated aqueous ammonium chloride (NH₄Cl) | Standard glassware for workup |

| Diethyl ether (Et₂O) | Rotary evaporator |

| Brine | Silica gel for column chromatography |

| Anhydrous magnesium sulfate (MgSO₄) |

Step 1: Preparation of 3,4-Dimethylphenylmagnesium Chloride (Grignard Reagent)

Causality: The success of a Kumada coupling is critically dependent on the quality of the Grignard reagent. This requires strictly anhydrous conditions to prevent quenching by water and an inert atmosphere to avoid oxidation. A small crystal of iodine is used to activate the surface of the magnesium turnings, facilitating the initiation of the reaction.

-

Assemble a dry three-neck flask equipped with a stir bar, condenser, and dropping funnel under a positive pressure of nitrogen or argon.

-

To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

-

Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all components are dry and the atmosphere is inert.

-

In the dropping funnel, prepare a solution of 4-bromo-1,2-dimethylbenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately in the next step.

Step 2: Nickel-Catalyzed Cross-Coupling Reaction

Causality: The choice of catalyst is crucial. Nickel catalysts, such as NiCl₂(dppp), are often more cost-effective than their palladium counterparts and are highly effective for aryl-aryl couplings. The reaction is typically run at or below room temperature to control the exothermic nature of the coupling and minimize side reactions.

-

In a separate dry Schlenk flask under an inert atmosphere, dissolve the aryl halide (e.g., 4-bromotoluene, 1.05 equivalents) and the nickel catalyst (NiCl₂(dppp), 1-3 mol%) in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly, via cannula or syringe, add the freshly prepared 3,4-dimethylphenylmagnesium chloride solution from Step 1 to the cooled solution of the aryl halide and catalyst over 20-30 minutes. An exothermic reaction is often observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

Step 3: Workup and Purification

Causality: The workup procedure is designed to quench any remaining reactive Grignard reagent and to separate the organic product from the inorganic magnesium salts. A mild acid quench with saturated aqueous NH₄Cl is often preferred to minimize potential side reactions with acid-sensitive products.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

If a large amount of precipitate forms, add 1 M HCl to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Summary of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Grignard Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete consumption of the limiting aryl halide. |

| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for the formation and stability of the Grignard reagent.[2] |

| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to air and moisture.[5] |

| Catalyst | NiCl₂(dppp) or Pd(PPh₃)₄ (1-5 mol%) | Efficient catalysts for aryl-aryl bond formation. Nickel is often more economical.[2][5] |

| Temperature | 0 °C to Room Temperature | Controls reactivity and minimizes side reactions. |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and catalyst efficiency. |

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, several internal checks are recommended:

-

Grignard Titration: Before use, the concentration of the prepared Grignard reagent can be determined by titration (e.g., with I₂) to ensure accurate stoichiometry in the coupling step.

-

Reaction Monitoring: Regularly analyze aliquots of the reaction mixture by TLC or GC-MS to track the consumption of the starting aryl halide and the formation of the product. This allows for precise determination of the reaction endpoint.

-

Control Experiment: Running the reaction without the nickel or palladium catalyst should result in no product formation, confirming the essential role of the catalyst in the transformation.

By adhering to these rigorous standards, researchers can confidently apply this protocol to achieve reproducible and high-yielding results in their synthetic endeavors.

References

- Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025, October 16). Vertex AI Search.

-

Kumada Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Kumada coupling - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Kumada cross-coupling - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved from [Link]

- Liu, N., & Wang, Z.-X. (2011). Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry, 76(23), 10031–10032.

- Biscoe, M. R., & Glorius, F. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates.

- Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel C

- Proposed mechanism for the Kumada cross-coupling reaction of aryl ethers with Grignard reagents. (n.d.).

- Optimization of Kumada-Corriu cross-coupling reaction conditions using... (n.d.).

- Biscoe, M. R., & Glorius, F. (2011).

- Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. (2022).

- Kumada Coupling Reaction | Guided Videos, Practice & Study M

- The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. (2022). Organic Letters.

- Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. (2017). MDPI.

- Improving the Substrate Scope of the Kumada-Corriu Cross Coupling Reaction. (2017). Totally Synthetic.

- Transition Metal Catalyzed Coupling Reactions. (n.d.). University of Pennsylvania.

- Kumada Coupling | OpenOChem Learn. (n.d.). OpenOChem Learn.

- Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling. (n.d.). Benchchem.

- Kumada Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.

- Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production... (2017).

- Process for the Kumada coupling reaction. (n.d.).

- Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study. (n.d.). ChemRxiv.

- Kumada coupling reaction. (2024, April 28). YouTube.

- The Manganese-Catalyzed Cross-Coupling Reaction. (n.d.).

- Improved process for the kumada coupling reaction. (n.d.).

- Kumada coupling reaction. (2020, August 20). YouTube.

Sources

- 1. Kumada Coupling [organic-chemistry.org]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Kumada Coupling | OpenOChem Learn [learn.openochem.org]

- 5. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 6. youtube.com [youtube.com]

Application Note: Strategic Access to 3,4-Dimethyl-Substituted Biaryls via Nickel Catalysis

Executive Summary

The 3,4-dimethylbiaryl motif is a privileged pharmacophore found in lignan-class natural products (e.g., Schisandrin analogs) and liquid crystal materials. However, its synthesis presents a distinct challenge: the electron-rich nature of the 3,4-dimethyl ring significantly deactivates the C–X bond toward oxidative addition, rendering standard Palladium-catalyzed cycles sluggish.

This Application Note details two Nickel-catalyzed protocols designed to bypass these limitations. Unlike Palladium, Nickel offers access to radical-based oxidative addition pathways and C–O bond activation , allowing the use of abundant phenol derivatives (pivalates) or cross-electrophile coupling of two halides. These methods reduce reliance on expensive boronic acids and circumvent the poor reactivity of electron-rich aryl halides.

Mechanistic Insight: Why Nickel?

To synthesize 3,4-dimethyl-substituted biaryls efficiently, one must understand the failure points of traditional catalysis:

-

Electronic Deactivation: The two methyl groups at the 3 and 4 positions donate electron density into the ring. In a standard Pd(0)/Pd(II) cycle, the oxidative addition (OA) of an aryl halide is the rate-limiting step. Electron-rich substrates increase the barrier to OA.

-

The Nickel Advantage:

-

Nucleophilicity: Ni(0) is smaller and more nucleophilic than Pd(0), facilitating OA even with electron-rich substrates.

-

Radical Access: Nickel can access single-electron transfer (SET) pathways (Ni(I)/Ni(III)), allowing it to react with alkyl halides or stabilize intermediates that Pd cannot.

-

C–O Activation: Nickel can insert into the C–O bond of aryl pivalates, turning a phenol precursor directly into an electrophile.

-

Visualizing the Reductive Cross-Coupling Cycle (Weix Protocol)

The following diagram illustrates the cooperative multimetallic cycle utilized in Protocol B, essential for coupling two halides without pre-forming a nucleophile.

Figure 1: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling. Note the crucial role of the reductant (Mn) in regenerating the active catalyst.

Protocol A: C–O Activation of Aryl Pivalates (Suzuki-Miyaura Type)

Target: Synthesis of 3,4-dimethylbiaryls from phenols. Advantage: Bypasses the need for aryl halides; uses air-stable ester precursors.

Materials

-

Substrate: 3,4-Dimethylphenyl pivalate (1.0 equiv).

-

Coupling Partner: Arylboronic acid (1.5 equiv).

-

Catalyst: NiCl₂(PCy₃)₂ (5 mol%) - Air stable precatalyst.

-

Base: K₃PO₄ (4.5 equiv).

-

Solvent: Toluene (0.2 M).

-

Temperature: 110 °C.

Step-by-Step Methodology

-

Precursor Synthesis (If required): React 3,4-dimethylphenol with pivaloyl chloride and Et₃N in DCM. Wash with NaHCO₃. Yields are typically >95%.

-

Reaction Setup:

-

In a glovebox or under active N₂ flow, charge a reaction vial with NiCl₂(PCy₃)₂ (5 mol%), the arylboronic acid (1.5 equiv), and K₃PO₄ (4.5 equiv).

-

Add the 3,4-dimethylphenyl pivalate (liquid or solid) and anhydrous Toluene.

-

-

Activation: Seal the vial with a Teflon-lined cap.

-

Execution: Heat to 110 °C with vigorous stirring (1000 rpm) for 12–18 hours. The mixture will turn from green/yellow to a dark suspension.

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with EtOAc and filter through a pad of Celite to remove nickel salts.

-

Critical Step: Wash the filtrate with 1M NaOH to remove any unreacted hydrolyzed phenol or boronic acid.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: The pivalate group is orthogonal to other sensitive groups. If your target molecule contains an ester or ketone, this protocol is superior to Mg/Li-based methods.

Protocol B: Reductive Cross-Electrophile Coupling (Weix Method)

Target: Convergence of two aryl halides (e.g., 3,4-dimethyl-1-bromobenzene + Aryl-Bromide). Advantage: Eliminates the synthesis of organometallic reagents (boronic acids/stannanes).

Materials

-

Electrophile 1: 3,4-Dimethyl-1-bromobenzene (1.0 equiv).

-

Electrophile 2: Aryl Bromide partner (1.0 equiv).

-

Catalyst Source: NiBr₂·diglyme (10 mol%).

-

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%).

-

Reductant: Manganese powder (3.0 equiv) - Must be activated.

-

Solvent: DMA (N,N-Dimethylacetamide) (0.1 M).

-

Additive: TFA (trifluoroacetic acid) (traces) or NaI (0.5 equiv) can accelerate the reaction.

Step-by-Step Methodology

-

Mn Activation: Wash Mn powder with dilute HCl, then water, then acetone, and dry under vacuum/heat. This removes the oxide layer which inhibits the reaction.

-

Catalyst Formation:

-

Add NiBr₂[2]·diglyme and dtbbpy to the reaction vessel.

-

Add DMA and stir for 10 mins until a green solution forms (Ligand complexation).

-

-

Reaction Assembly:

-

Add the activated Mn powder, Electrophile 1, and Electrophile 2.

-

Note: If one electrophile is significantly more valuable, use it as the limiting reagent (1.0 equiv) and the other in slight excess (1.2 equiv).

-

-

Reaction: Heat to 80 °C for 16 hours.

-

Quench:

-

Cool to RT.

-

Add dilute HCl (1M) carefully to quench excess Mn (evolution of H₂ gas).

-

-

Extraction: Extract with Et₂O or EtOAc. Wash with brine.[1]

Expert Insight: This reaction relies on the difference in electronic properties to avoid homocoupling. However, since 3,4-dimethyl-1-bromobenzene is electron-rich, it pairs best with an electron-deficient partner (e.g., 4-CN-bromobenzene). If coupling two electron-rich aryls, expect statistical mixtures (homocoupling); purification will be required.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Inactive Precatalyst | Ensure NiCl₂(PCy₃)₂ is yellow/orange. If green/black before use, it has degraded. |

| Homocoupling (Protocol B) | Mismatched Reactivity | Add the more reactive electrophile slowly over time (syringe pump) to the mixture containing the catalyst and the sluggish (3,4-dimethyl) component. |

| Black Precipitate (Early) | Catalyst Decomposition | "Nickel Black" formation indicates ligand dissociation. Increase Ligand:Metal ratio to 2:1 or use a stronger binder like dppf. |

| Stalled Reaction | Mn Surface Passivation | Add TMSCl (Trimethylsilyl chloride) (5 mol%) to the reaction to continuously activate the Mn surface. |

Experimental Workflow Diagram

Figure 2: General workflow for Nickel-catalyzed cross-coupling operations.

References

-

Garg, N. K., et al. (2008). "Nickel-Catalyzed Cross-Couplings of Benzylic Pivalates with Arylboroxines." Journal of the American Chemical Society. [Link]

-

Weix, D. J., et al. (2010).[3][4] "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society. [Link]

-

Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. [Link]

-

Tobisu, M., & Chatani, N. (2008). "Nickel-catalyzed cross-coupling of aryl methyl ethers with aryl boronic esters." Chemical Science. [Link]

-

Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent advances in homogeneous nickel catalysis." Nature. [Link]

Sources

Application Note: Nucleophilic Addition of 3,4-Dimethylphenylmagnesium Chloride to Imines

Executive Summary & Application Scope

This technical guide details the handling and reactivity of 3,4-Dimethylphenylmagnesium chloride (CAS: 102928-12-1), a specialized aryl Grignard reagent. While standard phenyl Grignards are ubiquitous, the 3,4-dimethyl analogue introduces specific steric bulk and electron-donating characteristics at the meta and para positions.

Primary Application: The synthesis of

Key Challenges Addressed:

-

Lower Electrophilicity: Imines (

) are less reactive than ketones ( -

Stereocontrol: Controlling the absolute stereochemistry of the new C-C bond using the Ellman auxiliary.

-

Reagent Stability: Mitigating homocoupling (biaryl formation) and hydrolysis.

Pre-Protocol: Reagent Validation (The "Self-Validating" Step)

Critical Warning: Commercial Grignard reagents can degrade over time due to moisture ingress or Schlenk equilibrium shifts. Proceeding without titration is the primary cause of yield inconsistency.

Protocol A: Knochel Titration (Iodine/LiCl)

Rationale: This method is superior to simple acid-base titration because it distinguishes active Grignard species from basic magnesium oxides/hydroxides.

Materials:

-

LiCl (anhydrous, 0.5 M in THF)

-

Iodine (

) crystals -

3,4-Dimethylphenylmagnesium chloride (Analyte)[1][2][3][4][5]

Workflow:

-

Setup: Flame-dry a 10 mL vial under Argon. Add a stir bar.[6]

-

Standard: Weigh 254 mg of Iodine (1.0 mmol) exactly. Add to the vial.

-

Solvation: Add 5 mL of 0.5 M LiCl/THF solution. Stir until iodine dissolves (dark brown solution).

-

Titration:

-

Cool the brown solution to 0°C.

-

Add the Grignard reagent dropwise via a gas-tight syringe.

-

Endpoint: The solution transitions from Dark Brown

Light Yellow

-

-

Calculation:

Core Protocol: Diastereoselective Addition (Ellman Method)

This protocol describes the addition of 3,4-dimethylphenylmagnesium chloride to an (R)-N-tert-butanesulfinyl aldimine. This is the industry "Gold Standard" for generating optically pure amines.

Mechanistic Insight

The reaction proceeds via a six-membered cyclic transition state (Zimmerman-Traxler model). The Magnesium atom chelates between the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group directs the nucleophilic attack to the less hindered face.

Figure 1: The chelation-controlled addition mechanism ensures high diastereoselectivity (dr > 95:5).

Step-by-Step Procedure

Reagents:

-

Substrate: (R)-N-tert-butanesulfinyl imine (1.0 equiv)

-

Reagent: 3,4-Dimethylphenylmagnesium chloride (2.0 equiv, titrated)

-

Solvent: Dichloromethane (DCM) (Anhydrous) – Critical for selectivity

Execution:

-

Solvation: Dissolve the sulfinyl imine (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried Schlenk flask under Argon.

-

Temperature Control: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Note: Although the Grignard is in THF, using DCM as the bulk solvent for the imine enhances the rigidity of the chelated transition state.

-

-

Addition: Add the Grignard reagent dropwise over 20 minutes along the flask wall.

-

Rate: Keep internal temp below -70°C. Fast addition breaks the chelation, lowering diastereomeric ratio (dr).

-

-

Reaction: Stir at -78°C for 4 hours. Monitor by TLC or LCMS.

-

Checkpoint: If conversion is <50% after 4 hours, warm slowly to -48°C. Do not exceed -20°C to preserve stereochemistry.

-

-

Quench: Add saturated aqueous

(5 mL) while still cold. Warm to room temperature. -

Workup: Extract with EtOAc (3x). Dry organics over

. Concentrate. -

Deprotection (To Free Amine): Dissolve the resulting sulfinamide in MeOH. Add 4M HCl in Dioxane (2.0 equiv). Stir 30 mins. Precipitate the amine hydrochloride salt with

.

Troubleshooting & Optimization Matrix

The following table serves as a decision tree for common experimental deviations.

| Observation | Root Cause | Corrective Action |

| Low Conversion | Imine is sterically hindered or enolizable. | Add Lewis Acid: Pre-complex the imine with |

| Low Diastereoselectivity (dr < 90:10) | "Open" Transition State (Non-chelated). | Solvent Switch: Ensure reaction solvent is DCM or Toluene. Avoid adding excess THF (beyond what is in the reagent). |

| Biaryl Formation | Homocoupling of Grignard. | Transition Metal Contamination: Use new stir bars and high-purity Magnesium. Add reagent slower.[7] |

| Imine Hydrolysis | Moisture in solvent/gas lines. | Drying: Use molecular sieves (3Å) in the imine solution for 30 mins prior to reaction. |

Workflow Decision Tree

Use this logic flow to determine the optimal pathway for your specific substrate.

Figure 2: Operational decision tree for selecting reaction conditions.

Safety & Handling

-

Hazards: 3,4-Dimethylphenylmagnesium chloride is flammable and reacts violently with water.

-

Storage: Store at 2-8°C. If precipitate forms (Mg salts), the supernatant often retains activity, but titration is mandatory before use.

-

Quenching: Never quench a large scale Grignard reaction with water directly. Use dilute acid or saturated ammonium chloride at 0°C to prevent thermal runaway.

References

-

Knochel, P. et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.

-

Ellman, J. A. et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[8] Accounts of Chemical Research, 2002.

-

Organic Syntheses. "Preparation of Grignard Reagents." Org.[9] Synth. Coll. Vol. 1.

-

Santa Cruz Biotechnology. "3,4-Dimethylphenylmagnesium chloride Product Data."

Sources

- 1. PHENYLMAGNESIUM CHLORIDE | 100-59-4 [chemicalbook.com]

- 2. 3,4-DIMETHYLPHENYLMAGNESIUM CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3,4-Dimethylphenylmagnesium chloride solution | CAS 102928-12-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. ichemistry.cn [ichemistry.cn]

- 5. chemicalmarket.net [chemicalmarket.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

Troubleshooting & Optimization

Troubleshooting low yields in 3,4-dimethylphenyl Grignard reactions

Technical Support Center: 3,4-Dimethylphenyl Grignard Synthesis

Ticket ID: #GRIG-XYL-34 Subject: Troubleshooting Low Yields & Initiation Failures in 3,4-Dimethylphenylmagnesium Bromide Preparation Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 3,4-dimethylphenylmagnesium bromide (3,4-xylylmagnesium bromide) presents a unique set of challenges compared to standard phenyl Grignards. While the 3,4-dimethyl substitution pattern does not impose significant steric hindrance at the reaction center, the electron-donating nature of the methyl groups alters the electronic profile of the aryl ring.

Low yields in this reaction are rarely due to lack of reactivity. Instead, they typically stem from two competing failure modes:

-

Runaway Exotherms: Leading to rapid homocoupling (Wurtz reaction).

-

Surface Passivation: Preventing the initial oxidative addition of Magnesium into the C-Br bond.

This guide provides a root-cause analysis and validated protocols to restore your yields to >85%.

Part 1: Critical Initiation Failures (The "It Won't Start" Problem)

User Question: "I’ve added iodine and 10% of my bromide, but the solution remains clear and colorless. There is no exotherm. Should I add more bromide?"

Diagnosis: STOP IMMEDIATELY. Do not add more bromide. You are in the "Induction Trap." If you continue adding reagents, the reaction will eventually initiate all at once, leading to a violent thermal runaway that promotes Wurtz coupling (biaryl formation) over Grignard formation.

Root Cause Analysis: The magnesium surface is likely coated with oxides or hydroxides (passivation).[1] The electron-rich nature of 3,4-dimethylbromobenzene makes the C-Br bond slightly less electrophilic than bromobenzene, requiring a cleaner Mg surface for the Single Electron Transfer (SET) step.

Troubleshooting Workflow:

Figure 1: Decision tree for troubleshooting dormant Grignard reactions. Follow the sequence strictly to avoid accumulation of unreacted halide.

Part 2: Yield Erosion via Side Reactions (The "Low Titer" Problem)

User Question: "The reaction initiated fine, and the magnesium was consumed. However, titration shows only a 40% yield. Where did the rest go?"

Diagnosis: You are likely experiencing Wurtz Homocoupling .[1] The 3,4-dimethylphenyl radical is relatively stable. If the concentration of unreacted bromide in the solution is high (due to fast addition) or the temperature is too high, the formed Grignard reagent will attack the unreacted bromide instead of the magnesium surface.

The Chemistry of Failure:

Solvent & Condition Impact Table:

| Variable | Recommendation | Scientific Rationale |

| Solvent | THF (Preferred) | THF coordinates Mg more strongly than Et₂O, breaking up polymeric aggregates and increasing the rate of formation.[1] However, it can increase Wurtz coupling if T > 60°C. |

| Concentration | 0.5 M - 1.0 M | High concentrations (>1.5 M) exponentially increase the rate of biaryl dimerization (2nd order reaction).[1] |

| Temperature | Controlled Reflux (65°C) | Cold reactions (<20°C) often stall, leading to halide accumulation.[1] Controlled reflux ensures immediate consumption of halide upon addition. |

| Halide Addition | Slow Dosing | The rate of addition must match the rate of consumption. If the solution turns yellow/brown before the end, you are adding too fast. |

Part 3: Solubility & Aggregation (The "Precipitate" Problem)

User Question: "My reaction mixture has turned into a thick slurry/paste. Did it polymerize?"

Diagnosis:

This is likely Schlenk Equilibrium precipitation , not polymerization.

In diethyl ether (and sometimes cold THF), magnesium bromide (

Corrective Action:

-

Do not filter: The precipitate is part of the active equilibrium.[1]

-

Add Solvent: Dilute with dry THF to redissolve the salts.

-

Use Immediately: Slurries are difficult to transfer via cannula; use wide-bore needles (14G or 16G).[1]

Part 4: Validated Synthesis Protocol

Target: 3,4-Dimethylphenylmagnesium Bromide (0.8 M in THF) Scale: 50 mmol

Reagents:

-

Magnesium Turnings (1.5 equiv, 1.82 g) - Oven dried, crushed immediately before use.

-

3,4-Dimethylbromobenzene (1.0 equiv, 9.25 g) - Passed through a short plug of basic alumina to remove acid impurities.

-

Anhydrous THF (60 mL) - Na/Benzophenone distilled or column dried.

-

Iodine (1 crystal) or DIBAL-H (100 µL of 1M solution - superior activator).[1]

Step-by-Step Workflow:

-

System Prep: Flame-dry a 3-neck flask under Argon flow. Add Mg turnings and cool to RT.

-

Activation: Add just enough THF to cover the Mg. Add the iodine crystal. Heat gently with a heat gun until the iodine color disappears (formation of soluble

).-

Pro-Tip: If iodine fails, add 100 µL of DIBAL-H. It acts as a radical initiator and scavenger, instantly activating the surface.

-

-

Initiation: Add 5% of the bromide solution (approx 0.5 mL). Wait for the "cloud bloom" (turbidity) and spontaneous boiling.

-

The Critical Feed: Once reflux is self-sustaining, begin dropwise addition of the remaining bromide diluted in the remaining THF.

-

Rate: 1 drop per second.

-

Visual Check: The solution should remain gray/dark grey. If it turns clear or bright yellow, STOP addition and wait for the reaction to catch up.

-

-

Post-Reaction: After addition is complete, reflux for an additional 30 minutes. Cool to room temperature.

-

Titration (Mandatory):

-

Use the Knochel Method (Titration against Iodine/LiCl) for accuracy.

-

Standard acid/base titration is inaccurate as it counts hydroxide impurities as active Grignard.

-

Visualizing the Pathway:

Figure 2: Mechanistic pathway showing the competition between successful Grignard formation and the Wurtz coupling side reaction.

References

-

Knochel, P. et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1] Synthesis.[2][3][4][5][6][7][8] Link

-

Garst, J. F., & Soriaga, M. P. (2004).[1] Grignard Reagent Formation.[2][3][5][6][7][8][9] Coordination Chemistry Reviews. Link

-

Org. Synth. (1941). Phenylmagnesium Bromide.[1][2][4][7][10][11] Organic Syntheses, Coll.[1] Vol. 1, p.550. Link

-

Tuulmets, A. (2002).[1] Reactivity of Phenylmagnesium Bromide towards an Alkyne in THF and Non-Donating Solvents.[1][5][7] Main Group Metal Chemistry.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. reddit.com [reddit.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 3,4-Dimethylphenylmagnesium bromide, 0.5M solution in THF, AcroSeal™ 50 mL | Request for Quote [thermofisher.com]

- 11. fishersci.com [fishersci.com]

Handling precipitates in 3,4-Dimethylphenylmagnesium chloride THF solutions

This technical guide details the diagnosis, handling, and recovery of precipitates in 3,4-Dimethylphenylmagnesium chloride (3,4-DMPMgCl) solutions in Tetrahydrofuran (THF). It is designed for researchers requiring immediate, actionable protocols grounded in organometallic chemistry principles.

Reagent: 3,4-Dimethylphenylmagnesium chloride (0.5 M – 1.0 M in THF) CAS No: 89980-68-7 (Bromide analog ref used for general aryl handling) Solvent: Tetrahydrofuran (THF)[1]

Module 1: Diagnostic Triage & Troubleshooting

Is the solid active reagent, inorganic salt, or decomposition product?

Q1: I just removed the bottle from the freezer (-20°C) and there is a significant amount of white solid. Is the reagent ruined?

A: Likely not. Aryl Grignard reagents in THF often exhibit cold saturation precipitation .

-

Mechanism: The solubility of organomagnesium species decreases significantly at low temperatures. In THF, the Schlenk equilibrium (

) can also shift, causing magnesium chloride salts or the Grignard complex itself to crystallize. -

Action: Allow the sealed bottle to warm to room temperature (20–25°C) naturally over 2–4 hours. Gently swirl (do not shake vigorously) to redissolve.

Q2: The solution is at room temperature, but a fine white powder persists. What is it?

A: This is likely Magnesium Oxide/Hydroxide or Magnesium Chloride salts .

-

Scenario A (Degradation): If the bottle was not sealed properly, ingress of moisture or air causes hydrolysis, forming insoluble

or oxides. This precipitate is irreversible. -

Scenario B (Schlenk Shift): High concentration (>1.0 M) can force

out of solution, leaving the active dialkyl magnesium ( -

Action: Perform a Supernatant Titration (see Module 4). If the supernatant retains expected activity, the solid is an inactive byproduct and can be filtered or allowed to settle.

Q3: The solution has turned into a viscous gel or slurry.

A: This indicates Supersaturation or Oligomerization .

-

Cause: 3,4-Dimethyl substitution adds lipophilicity, but high concentrations in THF can lead to bridging coordination networks between Mg centers.

-

Action: Dilute with anhydrous THF. A target concentration of 0.5 M is thermodynamically more stable for this substituted aryl Grignard than 1.0 M.

Module 2: Recovery & Handling Protocols

Protocol A: Redissolving Cold Precipitates

Objective: Restore homogeneity without degrading the titer.

-

Inspect: Check the septum integrity before handling.

-

Warm: Place the bottle in a water bath at 25°C. Do not use a heat gun, as localized heating can cause solvent expansion and pressure buildup.

-

Agitate: Swirl the flask gently. If a magnetic stir bar is present inside the storage flask, stir at low RPM.

-

Verify: If solids remain after 2 hours at 25°C, proceed to Protocol B .

Protocol B: Dilution & Filtration (The "Rescue" Method)

Objective: Remove inactive solids to prevent clogging cannulas/syringes.

-

Preparation: Flame-dry a receiving Schlenk flask and a glass frit filter (porosity M) or a cannula filter tip. Flush with Argon/Nitrogen.

-

Dilution: Add anhydrous THF to the original container (if headspace allows) to reduce concentration by 20%. This often redissolves reversible precipitates.

-

Filtration:

-

Result: A clear, slightly colored solution. Re-titrate immediately.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for handling precipitates.

Figure 1: Decision tree for diagnosing and treating precipitates in aryl Grignard solutions.

Module 4: Quality Control (Titration)[5]

Why Titrate? Visual inspection is insufficient. A clear solution may be hydrolyzed (inactive), and a cloudy solution may still be potent. The Knochel Method (Iodine/LiCl) is the gold standard for aryl Grignards.

Standardized Knochel Titration Protocol

Reagents:

-

Titrant: Iodine (

), solid, resublimed. -

Solvent: 0.5 M LiCl in anhydrous THF (LiCl accelerates the exchange).

Procedure:

-

Weigh exactly 254 mg (1.0 mmol) of

into a flame-dried vial under Argon. -

Dissolve in 5-10 mL of 0.5 M LiCl/THF solution. Solution will be dark brown.

-

Add the Grignard reagent dropwise via a tared syringe while stirring.

-

Endpoint: The solution turns from Dark Brown

Colorless/Light Yellow . -

Calculation:

Note: If the precipitate is MgCl2, titrating the supernatant gives the accurate concentration of active species available for reaction.

Summary Data Tables

Table 1: Solubility & Stability Factors

| Parameter | Characteristic | Impact on Handling |

| Ideal Concentration | 0.5 M – 0.8 M | < 0.5 M is stable; > 1.0 M prone to precipitation. |

| Cold Stability | Poor (< 0°C) | Reversible crystallization is common. |

| Air Sensitivity | High | Forms white Mg(OH)Cl precipitate immediately. |

| Thermal Limit | < 40°C | Avoid prolonged heating; degradation accelerates. |

Table 2: Safety & Hazard Profile

| Hazard Class | Description | Precaution |

| Flammability | THF is highly flammable (FP: -14°C).[2] | Use spark-proof tools; ground all containers. |

| Reactivity | Reacts violently with water.[5][6] | Quench spills with dry sand, never water. |

| Health | Skin corrosion; specific organ toxicity. | Wear flame-resistant lab coat, gloves, and goggles. |

References

-

Knochel, P. , et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[7] Synthesis, 2006. (Standard titration method validation).

-

Sigma-Aldrich. "Safety Data Sheet: 3,4-Dimethylphenylmagnesium bromide solution." (Safety and physical property baseline).

-

Organic Syntheses. "Handling and Titration of Grignard Reagents." Org.[2][8] Synth. Coll. Vol. 10, p. 423. (General handling and filtration techniques).

-

Monument Chemical. "2-Methyltetrahydrofuran vs THF in Grignard Reactions." (Solvent effects on solubility and stability).

Sources

- 1. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. researchgate.net [researchgate.net]

- 8. cms.chempoint.com [cms.chempoint.com]

Minimizing side reactions in aryl chloride Grignard formation

Topic: Minimizing Side Reactions & Optimization of Aryl Chloride Grignard Synthesis Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Critical Concepts: The Physics of Failure

Aryl chlorides (ArCl) are economically attractive but synthetically stubborn compared to bromides or iodides. The carbon-chlorine bond energy (

The Core Problem: The high energy required to initiate the reaction often demands elevated temperatures. However, once the reaction starts, the heat generated accelerates two competing pathways: the desired Grignard formation and the parasitic Wurtz homocoupling.

Mechanistic Pathway & Side Reactions

The following diagram illustrates the bifurcation between successful Grignard formation and the radical-mediated Wurtz coupling.

Caption: Mechanistic bifurcation showing the competition between successful Grignard insertion (Green) and radical side reactions (Red).

Troubleshooting Hub: Q&A

Issue A: The "Sleeping" Reaction (Initiation Failure)

Q: I am refluxing chlorobenzene with Mg in THF, but the reaction won't start. Adding iodine didn't help. What now?

A: Aryl chlorides often fail to initiate because the oxide layer on the magnesium is too thick for the C-Cl bond to penetrate.[1] Iodine is sometimes insufficient for chlorides.

-

Immediate Fix: Add a small amount of DIBAL-H (Diisobutylaluminum hydride).

-

Why: DIBAL-H acts as a scavenger for moisture and, more importantly, reduces the MgO layer on the metal surface, exposing fresh Mg(0) [1].

-

Protocol: Add 0.1–1.0 mol% DIBAL-H to the Mg/THF suspension before adding the halide.

-

-

Alternative: Use 1,2-Dibromoethane (DBE) entrainment. The reaction of DBE with Mg etches the surface fresh while generating ethylene gas (which provides a visual cue of activation).

Issue B: The Wurtz Problem (High Homocoupling)

Q: My reaction initiated, but LCMS shows 15-20% biphenyl dimer (Ar-Ar). How do I stop this?

A: Wurtz coupling is concentration-dependent. It occurs when an Aryl Radical (

-

The Fix: High Dilution / Slow Addition.

-

Do not dump all the Ar-Cl in at once.

-

Maintain a "starved" condition where the concentration of unreacted Ar-Cl is near zero. The

should only "see" the Mg surface, not other Ar-Cl molecules.

-

-

Temperature Check: While heat is needed for initiation, excessive reflux promotes radical diffusion and coupling. Once initiated, lower the temperature to the minimum required to sustain the reaction.

Issue C: The Runaway (Safety Hazard)

Q: The reaction did nothing for 30 minutes, so I added the rest of the chloride. Now it's violently boiling. How do I manage this?

A: CRITICAL SAFETY WARNING. You have created an accumulation of unreacted halide. When the induction period ends, the accumulated material reacts simultaneously.

-

Immediate Action: Remove heat source. Apply an external cooling bath (ice/water) immediately. Ensure the condenser is functioning at max capacity.

-

Prevention: Never add the bulk of the halide until you have positive confirmation of initiation (exotherm or color change). If initiation stalls, stop addition.

Advanced Protocols

For difficult substrates where standard Mg fails, use the Turbo Grignard method (Knochel-Hauser). This method relies on Halogen-Magnesium exchange rather than direct insertion, bypassing the difficult surface chemistry of Mg metal.

Protocol A: Standard Activation (DIBAL-H Method)

Best for: Simple aryl chlorides where cost is a factor.

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Charge: Mg turnings (1.2 equiv) and anhydrous THF.

-

Activation: Add DIBAL-H (1 mol% relative to ArCl). Stir for 5 mins at RT.

-

Initiation: Add 5% of the total ArCl volume. Heat to 60°C. Look for turbidity or exotherm.

-

Addition: Once initiated, add the remaining ArCl dropwise over 1-2 hours. Maintain gentle reflux.[2]

-

Completion: Stir for an additional 1 hour. Titrate to determine concentration.[3]

Protocol B: The "Turbo" Grignard (iPrMgCl[8]·LiCl)

Best for: Functionalized aryl chlorides (esters, nitriles) or electron-rich chlorides. Reference: Knochel, P. et al. [2][4][5][6]

This method uses Isopropylmagnesium Chloride complexed with Lithium Chloride to perform a Halogen-Magnesium exchange.[4][5][6] The LiCl breaks up Mg aggregates, increasing reactivity by orders of magnitude.

Workflow Diagram:

Caption: Workflow for Knochel-Hauser Turbo Grignard generation.

Step-by-Step:

-

Dissolve: Dissolve Ar-Cl (1.0 equiv) in anhydrous THF under Argon.

-

Cool: Bring solution to -15°C (or RT if substrate is stable).

-

Exchange: Add

(1.1 equiv) dropwise. -

Reaction: Stir. Conversion is usually complete within 30 mins to 2 hours.

-

Note: The byproduct is isopropyl chloride (volatile).

-

-

Use: The resulting ArMgCl

LiCl is ready for electrophile addition.

Data Summary: Method Comparison

| Feature | Standard Mg Insertion | Turbo Grignard ( |

| Mechanism | Radical surface process (Heterogeneous) | Halogen-Metal Exchange (Homogeneous) |

| Substrate Scope | Limited (No sensitive groups like esters) | Broad (Tolerates esters, nitriles, etc.) |

| Side Reactions | High risk of Wurtz coupling | Minimal Wurtz coupling |

| Temperature | High (Reflux often required) | Low (-20°C to RT) |

| Safety | Risk of induction/runaway | Predictable kinetics |

| Cost | Low | Moderate (Reagent cost) |

References

-

Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906–910.

-